molecular formula C9H17NO B13625704 1-Oxa-4-azaspiro(4.5)decane, 8-methyl- CAS No. 69881-89-6

1-Oxa-4-azaspiro(4.5)decane, 8-methyl-

Cat. No.: B13625704
CAS No.: 69881-89-6
M. Wt: 155.24 g/mol
InChI Key: KTDBPBZUIIEHNJ-UHFFFAOYSA-N
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Description

1-Oxa-4-azaspiro[4.5]decane, 8-methyl- is a spirocyclic compound featuring a fused oxazolidine ring (1-oxa-4-aza) and a cyclohexane ring, with a methyl substituent at the 8-position. Its molecular formula is C₉H₁₇NO (derived from the parent structure C₈H₁₅NO in with an added methyl group). Spirocyclic compounds like this are pharmacologically significant due to their conformational rigidity, which enhances target binding and metabolic stability. The 8-methyl group likely influences steric effects and lipophilicity, impacting bioavailability and receptor interactions .

Properties

CAS No.

69881-89-6

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

8-methyl-1-oxa-4-azaspiro[4.5]decane

InChI

InChI=1S/C9H17NO/c1-8-2-4-9(5-3-8)10-6-7-11-9/h8,10H,2-7H2,1H3

InChI Key

KTDBPBZUIIEHNJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)NCCO2

Origin of Product

United States

Comparison with Similar Compounds

1-Thia-4-azaspiro[4.5]decane Derivatives

Structural Differences: Replacement of the oxygen atom in the oxazolidine ring with sulfur (1-thia-4-aza) alters electronic properties and solubility. Synthesis: These derivatives are synthesized via thioglycolic acid condensation with cyclohexanones and aromatic amines, followed by glycosylation for thioglycoside analogs (e.g., compound 14 in ) . Bioactivity: Demonstrated anticancer activity against HepG-2, PC-3, and HCT116 cell lines.

Parameter 1-Oxa-4-azaspiro Derivatives 1-Thia-4-azaspiro Derivatives
Core Structure Oxazolidine + cyclohexane Thiazolidine + cyclohexane
Key Substituent 8-methyl 4-fluorophenyl, thioglycosides
Anticancer Activity IC₅₀: 0.08–0.19 µM (MDA-MB-231, HeLa) Moderate activity (HepG-2, PC-3)
Synthesis Method Oxidative cyclization Thioglycolic acid condensation

1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

Structural Differences: Incorporation of two oxygen atoms (1,4-dioxa) increases polarity. These compounds are used in quinoline-based inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1) (). Synthesis: Prepared via coupling of amines (e.g., 1,4-dioxa-8-azaspiro[4.5]decane) with carboxylic acids, followed by hydrolysis . Bioactivity: Compound 11b (C₁₇H₁₈N₂O₃) showed submicromolar activity against ALDH1A1, highlighting the role of the dioxa moiety in enzyme inhibition .

1-Oxa-8-azaspiro[4.5]decane Derivatives

Structural Differences : The oxygen and nitrogen positions are reversed (1-oxa-8-aza vs. 1-oxa-4-aza). This positional isomerism affects receptor binding.
Bioactivity : These derivatives act as M1 muscarinic agonists. For example, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (17) exhibited potent M1 receptor affinity but lacked selectivity. Structural modifications, such as introducing a 3-methylene group (compound 29 ), improved M1/M2 selectivity and partial agonism .

Sulfur-Containing and Hybrid Derivatives

  • 8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride (): Incorporates sulfur and an additional nitrogen (diaza).
  • 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane (): Used as a herbicide safener, demonstrating the versatility of spiro scaffolds in agrochemistry .

Key Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Spirocyclic Compounds

Compound Structure Cell Line (IC₅₀, µM) Reference
11h (1-oxa-4-aza) 8,9-diene-3,8-dione MDA-MB-231: 0.08; HeLa: 0.15
14 (1-thia-4-aza) Thioglycoside derivative HepG-2: Moderate activity
RS86 (1-oxa-8-aza) M1 muscarinic agonist Hippocampal PI hydrolysis

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